molecular formula C16H26O2 B165573 2,5-Di-tert-amylhydroquinone CAS No. 79-74-3

2,5-Di-tert-amylhydroquinone

Cat. No.: B165573
CAS No.: 79-74-3
M. Wt: 250.38 g/mol
InChI Key: CZNRFEXEPBITDS-UHFFFAOYSA-N
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Description

2,5-Di-tert-amylhydroquinone is an organic compound with the molecular formula C16H26O2. It is a derivative of hydroquinone, where the hydrogen atoms at the 2 and 5 positions on the benzene ring are replaced by tert-amyl groups. This compound is known for its antioxidant properties and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Di-tert-amylhydroquinone can be synthesized through the alkylation of hydroquinone with tert-amyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions

2,5-Di-tert-amylhydroquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Di-tert-amylhydroquinone has several scientific research applications:

    Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.

    Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Research is ongoing to explore its potential use as a therapeutic agent due to its antioxidant properties.

    Industry: It is used as a stabilizer in various industrial processes to prevent oxidation.

Mechanism of Action

The mechanism of action of 2,5-Di-tert-amylhydroquinone involves its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species, and the pathways involved are related to the antioxidant defense systems in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Di-tert-amylhydroquinone is unique due to its specific tert-amyl groups, which provide distinct steric and electronic effects compared to other similar compounds. These effects can influence its reactivity and antioxidant properties, making it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

2,5-bis(2-methylbutan-2-yl)benzene-1,4-diol
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InChI

InChI=1S/C16H26O2/c1-7-15(3,4)11-9-14(18)12(10-13(11)17)16(5,6)8-2/h9-10,17-18H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNRFEXEPBITDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CC)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
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DSSTOX Substance ID

DTXSID5044992
Record name 2,5-Bis(2-methylbutan-2-yl)benzene-1,4-diol
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Molecular Weight

250.38 g/mol
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Physical Description

Dry Powder, Beige solid; [HSDB]
Record name 1,4-Benzenediol, 2,5-bis(1,1-dimethylpropyl)-
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Record name 2,5-Di-t-pentylhydroquinone
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Solubility

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL & BENZENE
Record name 2,5-DI-T-PENTYLHYDROQUINONE
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Density

1.05 @ 25 °C
Record name 2,5-DI-T-PENTYLHYDROQUINONE
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Color/Form

CRYSTALS, BUFF POWDER

CAS No.

79-74-3
Record name 2,5-Bis(1,1-dimethylpropyl)-1,4-benzenediol
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Record name 2,5-Di-t-pentylhydroquinone
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Record name 2,5-Bis(2-methylbutan-2-yl)benzene-1,4-diol
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Melting Point

179.4-180.4 °C
Record name 2,5-DI-T-PENTYLHYDROQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,5-Di-tert-amylhydroquinone effective in preventing oxidative degradation in radiation-vulcanized natural rubber?

A1: this compound (DAH) functions as an antioxidant by interrupting the chain reactions of oxidation. While the exact mechanism within irradiated rubber isn't fully elucidated in the provided research, it's likely that DAH donates hydrogen atoms to free radicals generated during oxidation. This donation stabilizes the radicals, preventing them from propagating the degradation process. Research has shown that DAH, particularly when combined with other antioxidants like 2,2′-dihydroxy-3,3′-di(-methyl-cyclohexyl)-5,5′-dimethyl diphenyl methane (CBP) and tris(2,4-di-tert-butylphenyl)phosphate (P16), exhibits excellent protection against oxidative degradation in electron beam irradiated natural rubber. [] This synergistic effect highlights the importance of antioxidant combinations for optimal performance.

Q2: How does the structure of this compound contribute to its antioxidant properties?

A2: The molecular structure of this compound plays a crucial role in its antioxidant activity. The presence of two hydroxyl groups (-OH) attached to the aromatic ring allows for the donation of hydrogen atoms to free radicals. The bulky tert-amyl groups on the ring structure likely provide steric hindrance, which can slow down the rate of further reactions with free radicals. This structural feature contributes to the compound's effectiveness in preventing oxidative degradation.

Q3: Beyond rubber applications, has this compound been investigated for other uses?

A3: While the provided research focuses on rubber applications, this compound and its close relative, 2,5-di-tert-butylhydroquinone, have been explored for potential use as antioxidants in food preservation. [] Specifically, these compounds were investigated for their ability to protect carotene in dehydrated alfalfa meal, demonstrating their versatility as antioxidants in different contexts.

Q4: What analytical methods were employed to evaluate the effectiveness of this compound as an antioxidant in the presented research?

A4: The research employed a combination of methods to assess the antioxidant effectiveness of DAH. One approach involved extracting the gel fraction of radiation-vulcanized natural rubber latex (RVNRL) in the presence of DAH and measuring the reduction in gel fraction due to oxidative degradation. [] This method provided insights into the compound's ability to protect the rubber network from oxidative damage. Additionally, aging tests conducted at elevated temperatures (100°C) were used to evaluate the long-term stability of RVNRL treated with DAH. [] These tests involved measuring changes in tensile strength over time, offering a practical measure of the rubber's resistance to degradation.

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